1,1'-Biimidazole

Beschreibung

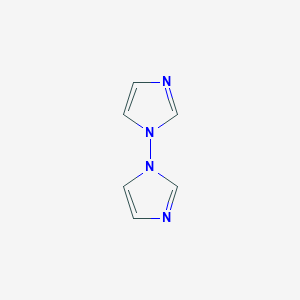

1,1'-Biimidazole (C₆H₆N₄) is a nitrogen-rich heterocyclic compound comprising two imidazole rings connected at the 1,1'-positions. Its structure features a trans conformation with a dihedral angle of 55.64° between the rings, as confirmed by crystallographic studies . The molecule forms extensive hydrogen-bonded networks (O–H⋯N and C–H⋯O), contributing to its stability and utility in coordination chemistry . Synthetically, this compound derivatives are prepared via palladium-catalyzed coupling reactions or alkylation of imidazole precursors, as demonstrated in the synthesis of 1,1'-diphenyl-2,2'-biimidazole (77% yield, mp 155.5–156.5°C) . Key applications include metal coordination, optical materials, and energetic compounds, with recent studies highlighting its pH-sensitive fluorescence and explosive performance .

Eigenschaften

CAS-Nummer |

125934-36-3 |

|---|---|

Molekularformel |

C6H6N4 |

Molekulargewicht |

134.14 g/mol |

IUPAC-Name |

1-imidazol-1-ylimidazole |

InChI |

InChI=1S/C6H6N4/c1-3-9(5-7-1)10-4-2-8-6-10/h1-6H |

InChI-Schlüssel |

QXVYTPLRWBDUNZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN(C=N1)N2C=CN=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1’-Biimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate under solvent-free conditions .

Industrial Production Methods: Industrial production of 1,1’-Biimidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1’-Biimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert 1,1’-Biimidazole to its corresponding dihydro derivatives.

Substitution: The nitrogen atoms in the imidazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Imidazole N-oxides.

Reduction: Dihydro derivatives of 1,1’-Biimidazole.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1,1’-Biimidazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,1’-Biimidazole involves its interaction with various molecular targets and pathways. In biological systems, it can bind to metal ions and enzymes, affecting their activity. The compound’s ability to form stable complexes with metal ions makes it useful in catalysis and other chemical processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Electronic Differences

Bipyrrole Derivatives

Replacing imidazole rings with pyrrole (as in 1,1',5,5'-tetraphenyl-2,2'-bipyrrole) increases steric hindrance due to hydrogen atoms at the 3,3'-positions. This reduces planarity and π-conjugation compared to 2,2'-biimidazole derivatives, which exhibit enhanced planarization under photoexcitation . For instance, 1,1',5,5'-tetraphenyl-2,2'-biimidazole shows a Stokes shift indicative of conformational changes enabling π-expansion, a property absent in bipyrrole analogs .

Substituent Effects on Properties

Aryl Substituents

Derivatives with phenyl or naphthyl groups exhibit tunable optical properties. For example:

Table 2: Optical Properties of Selected Derivatives

| Compound | λₑₓ (nm) | λₑₘ (nm) | Stokes Shift (nm) |

|---|---|---|---|

| 1,1'-Diphenyl-2,2'-biimidazole | 310 | 385 | 75 |

| 5,5'-Di(naphthyl)-derivative | 325 | 420 | 95 |

Alkyl Chain Modifications

Alkyl-substituted derivatives (e.g., 1-octyl-2,2'-biimidazole) improve solubility in organic solvents for metal extraction. However, longer alkyl chains (decyl vs. heptyl) reduce extraction efficiency due to steric effects .

Application-Specific Comparisons

Energetic Materials

This compound derivatives exhibit superior explosive performance:

Table 3: Explosive Performance Comparison

| Compound | Detonation Velocity (m/s) | Thermal Stability (°C) |

|---|---|---|

| 5-Azido-trinitro-biimidazole | 8,094 | 252 |

| Diazodinitrophenol (DDNP) | 6,900 | 180 |

Metal Coordination Chemistry

2,2'-Biimidazole forms stable complexes with transition metals, but unlike benzimidazole, it shows poor selectivity in base metal extraction due to isostructural complexes with similar formation constants (log K ≈ 4.5–5.0 for Ni²⁺, Co²⁺) .

Polymeric Materials

Poly(1,1'-divinyl-2,2'-biimidazole) exhibits a glass transition temperature (T₉) of 120°C and molecular weight >50,000 Da, suitable for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.